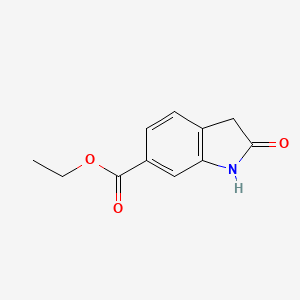

Ethyl 2-oxoindoline-6-carboxylate

Vue d'ensemble

Description

Ethyl 2-oxoindoline-6-carboxylate is a chemical compound with the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . This compound is known for its solid form and is used in various scientific research applications .

Applications De Recherche Scientifique

Ethyl 2-oxoindoline-6-carboxylate has a wide range of applications in scientific research, including:

Mécanisme D'action

Target of Action

Ethyl 2-oxoindoline-6-carboxylate is a small molecule that has been found to target proteins involved in cellular apoptotic pathways . These proteins, such as BIM, BAX, Bcl-2, p53, RIP, DED, Apo2L, and XIAP, play crucial roles in regulating cell death and survival . They are often employed as molecular targets for anticancer therapy .

Mode of Action

For instance, it has been shown to activate procaspase-3, an enzyme that plays a key role in apoptosis . This activation can lead to the induction of apoptosis, or programmed cell death .

Biochemical Pathways

This compound affects the biochemical pathways related to apoptosis. It is involved in both extrinsic and intrinsic pathways of the apoptotic machinery . The compound’s interaction with its targets can lead to the activation of caspase-3, a key enzyme regulating apoptosis responses . This can result in the induction of apoptosis and ultimately, the death of cancer cells .

Result of Action

The primary result of this compound’s action is the induction of apoptosis in cancer cells . The compound has shown notable cytotoxicity toward various human cancer cell lines, including colon cancer (SW620), prostate cancer (PC3), and lung cancer (NCI-H23) . In particular, it has been found to accumulate cells in the S phase of the cell cycle and substantially induce late cellular apoptosis .

Analyse Biochimique

Biochemical Properties

Ethyl 2-oxoindoline-6-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with caspase-3, a key enzyme involved in the process of apoptosis (programmed cell death). This compound has been shown to activate procaspase-3, leading to the induction of apoptosis in cancer cells . Additionally, it interacts with proteins involved in cell signaling pathways, such as Bcl-2 and p53, which are crucial for regulating cell growth and death .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis by activating caspase-3 and other apoptotic pathways . This compound also affects cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, it can upregulate the expression of pro-apoptotic genes and downregulate anti-apoptotic genes, thereby promoting cell death in cancer cells . Moreover, this compound has been shown to inhibit cell proliferation and induce cell cycle arrest in the S phase .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to and activates procaspase-3, leading to its conversion into active caspase-3, which then triggers the apoptotic cascade . Additionally, this compound can inhibit the activity of anti-apoptotic proteins such as Bcl-2, thereby promoting apoptosis . It also influences gene expression by modulating the activity of transcription factors like p53, which plays a crucial role in regulating the expression of genes involved in cell cycle and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard laboratory conditions . Its activity may decrease over time due to degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged induction of apoptosis and inhibition of cell proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to induce apoptosis and inhibit tumor growth without causing significant toxicity . At higher doses, it may exhibit toxic effects, including damage to normal tissues and organs . Threshold effects have been noted, where a certain dosage is required to achieve the desired therapeutic effect without causing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . The compound can also affect metabolic flux and alter the levels of metabolites in cells . These interactions are crucial for understanding its pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within specific tissues can influence its activity and effectiveness .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It has been found to localize in the cytoplasm and mitochondria, where it interacts with key proteins involved in apoptosis . Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, enhancing its effectiveness in inducing apoptosis .

Méthodes De Préparation

The synthesis of ethyl 2-oxoindoline-6-carboxylate involves several steps. One common method includes the reaction of mthis compound with high reaction temperatures and a reaction solvent that enables the azeotropic removal of acetic acid . This process is crucial for the preparation of biologically active molecules, especially in the pharmaceutical industry .

Analyse Des Réactions Chimiques

Ethyl 2-oxoindoline-6-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can convert it into other derivatives.

Substitution: It can undergo substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include sodium nitrite, potassium iodide, and titanium(III) chloride . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparaison Avec Des Composés Similaires

Ethyl 2-oxoindoline-6-carboxylate can be compared with other similar compounds, such as:

- Ethyl 4-azaindole-6-carboxylate

- Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

- Methyl 2-ethyl-6-hydroxypyridine-4-carboxylate

These compounds share similar structural features but differ in their specific functional groups and biological activities.

Activité Biologique

Ethyl 2-oxoindoline-6-carboxylate (C11H11NO3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, mechanisms of action, and research findings, supported by data tables and relevant case studies.

Overview of this compound

This compound is characterized by its molecular weight of 205.21 g/mol. Its structure includes an indoline core, which is significant for its biological properties. The compound has been studied primarily for its anticancer and antimicrobial effects, making it a candidate for further pharmaceutical development.

Target Pathways:

this compound primarily influences apoptotic pathways within cells. It has been shown to activate procaspase-3, leading to apoptosis in various cancer cell lines. The activation of this enzyme is crucial as it triggers the caspase cascade, essential for programmed cell death.

Biochemical Interactions:

The compound interacts with several cellular proteins and enzymes, notably:

- Caspase-3 Activation: This is the most documented interaction, where this compound converts procaspase-3 into its active form.

- Cell Cycle Regulation: Studies indicate that the compound can induce cell cycle arrest in cancer cells, further contributing to its anticancer effects.

Anticancer Properties

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Colon Cancer (SW620) | 5.0 | Induces apoptosis |

| Prostate Cancer (PC-3) | 4.5 | Cell cycle arrest and apoptosis |

| Lung Cancer (NCI-H23) | 6.0 | Inhibition of proliferation |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .

Antimicrobial Properties

This compound also displays antimicrobial activity against various pathogens. Studies have shown that derivatives of this compound inhibit bacterial growth effectively:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Bactericidal |

| Escherichia coli | 64 | Bacteriostatic |

| Candida albicans | 128 | Fungistatic |

These results indicate that the compound has potential applications in treating bacterial and fungal infections.

Case Studies and Research Findings

-

Cytotoxicity Study:

A study published in Nature evaluated novel compounds based on the indoline scaffold, including this compound. The results indicated that this compound exhibited superior cytotoxicity compared to standard treatments, highlighting its potential as an effective anticancer agent . -

Mechanistic Insights:

In vitro experiments revealed that treatment with this compound led to increased levels of apoptotic markers such as cleaved PARP and caspase-3 in treated cancer cells, confirming its role in promoting apoptosis through caspase activation. -

Antimicrobial Efficacy:

A separate investigation assessed the antimicrobial properties of various derivatives of this compound against clinically relevant strains. The study concluded that certain modifications to the structure enhanced its efficacy against resistant strains of bacteria.

Propriétés

IUPAC Name |

ethyl 2-oxo-1,3-dihydroindole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-2-15-11(14)8-4-3-7-6-10(13)12-9(7)5-8/h3-5H,2,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDMAVFXBWFYTCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(CC(=O)N2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10626553 | |

| Record name | Ethyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954239-49-7 | |

| Record name | Ethyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.